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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction
The indazole scaffold, a bicyclic heterocycle, is recognized as a "privileged structure" in

medicinal chemistry. Its unique combination of structural rigidity, synthetic versatility, and

capacity for crucial hydrogen bonding interactions has established it as a fundamental core in

the design of a multitude of biologically active compounds. Within the diverse family of indazole

derivatives, 7-Bromomethyl-2-methylindazole emerges as a particularly valuable synthetic

intermediate. Its structure combines the desirable indazole core with a highly reactive

bromomethyl group, providing a chemical handle for covalent modification and the construction

of more complex molecular architectures.

This technical guide offers a comprehensive examination of 7-Bromomethyl-2-
methylindazole, covering its physicochemical properties, logical synthetic pathways,

characteristic reactivity, and strategic applications in the field of drug discovery.

Part 1: Core Chemical and Physical Profile
7-Bromomethyl-2-methylindazole is a tailored building block, designed for subsequent

chemical modification. Its core identity and properties are summarized below.

Chemical Structure:
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Figure 1. Molecular structure of 7-Bromomethyl-2-methylindazole.

Physicochemical and Spectroscopic Data:

Quantitative physical data such as melting and boiling points for this specific intermediate are

not widely reported in public literature, a common characteristic for specialized reagents

intended for further synthesis. However, its key identifiers and predicted spectroscopic features,

based on its molecular structure, are presented below.
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Property Value Source

CAS Number 1363380-76-0 [1][2]

Molecular Formula C₉H₉BrN₂ [2]

Molecular Weight 225.09 g/mol [2]

Purity Typically ≥95-97% [2][3]

Predicted ¹H NMR

Aromatic protons (3H,

multiplet, ~7.0-7.8 ppm), N-

CH₃ (3H, singlet, ~4.1 ppm),

CH₂Br (2H, singlet, ~4.8 ppm).

N/A

Predicted ¹³C NMR

Aromatic carbons (~110-140

ppm), N-CH₃ (~35 ppm),

CH₂Br (~30 ppm).

N/A

Solubility

Expected to be soluble in

common organic solvents like

Dichloromethane (DCM),

Tetrahydrofuran (THF), and

Dimethylformamide (DMF).

N/A

Appearance
Likely an off-white to yellow

solid.
N/A

Part 2: Synthesis and Mechanistic Rationale
While specific, published protocols for 7-Bromomethyl-2-methylindazole are scarce, its

synthesis can be logically achieved via the radical bromination of its methyl precursor, 2,7-

dimethylindazole. This transformation is a cornerstone of organic synthesis for installing

benzylic halides.

Proposed Synthetic Workflow
The synthesis is envisioned as a two-stage process: first, the regioselective methylation of 7-

methylindazole to form 2,7-dimethylindazole, followed by a free-radical bromination at the 7-

methyl position.
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Step 1: N-Methylation Step 2: Radical Bromination

7-Methylindazole 2,7-DimethylindazoleCH₃I, Base 7-Bromomethyl-2-methylindazoleNBS, AIBN

Click to download full resolution via product page

Proposed synthesis of 7-Bromomethyl-2-methylindazole.

Detailed Protocol: Radical Bromination of 2,7-
Dimethylindazole
This protocol describes the critical step of converting the methyl group to a bromomethyl group.

Materials:

2,7-Dimethylindazole (1.0 eq)

N-Bromosuccinimide (NBS) (1.1 eq)

Azobisisobutyronitrile (AIBN) (0.1 eq, radical initiator)

Carbon tetrachloride (CCl₄) or a suitable non-polar solvent

Inert atmosphere (Nitrogen or Argon)

Procedure:

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

2,7-dimethylindazole and carbon tetrachloride under an inert atmosphere.

Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).
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Workup: Once the starting material is consumed, cool the reaction mixture to room

temperature. Filter the mixture to remove the succinimide byproduct.

Purification: Wash the filtrate with a saturated sodium thiosulfate solution to quench any

remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Expert Rationale and Mechanistic Insight
The choice of reagents is dictated by the need for a selective free-radical chain reaction.

N-Bromosuccinimide (NBS): Serves as a reliable and easily handled source of a low

concentration of elemental bromine (Br₂), which is necessary for the radical reaction to

proceed without causing unwanted side reactions.

AIBN: Acts as a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas

and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a

hydrogen atom from HBr (formed in situ) to generate a bromine radical (Br•).

Mechanism: The reaction proceeds via a classic free-radical chain mechanism. A bromine

radical abstracts a hydrogen atom from the benzylic methyl group of 2,7-dimethylindazole,

forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of

Br₂ to form the desired product and a new bromine radical, propagating the chain.

Part 3: Chemical Reactivity and Applications in Drug
Discovery
The synthetic value of 7-Bromomethyl-2-methylindazole is centered on the reactivity of its

bromomethyl group. This group functions as a potent electrophile, making the molecule an

excellent alkylating agent for a wide range of nucleophiles.

Primary Application: A Versatile Building Block
The indazole core is a key pharmacophore in numerous kinase inhibitors and other therapeutic

agents due to its ability to form critical interactions with protein active sites.[4][5][6] 7-
Bromomethyl-2-methylindazole allows for the strategic incorporation of the 2-methylindazol-
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7-ylmethyl moiety into a target molecule. This is typically achieved via a nucleophilic

substitution (Sₙ2) reaction, where a nucleophilic atom (such as nitrogen from an amine, oxygen

from a phenol, or sulfur from a thiol) displaces the bromide leaving group.

7-Bromomethyl-2-methylindazole
(Electrophile)

Nucleophilic
Substitution (SN2)Target Scaffold with

Nucleophilic Site
(e.g., R-NH₂, R-OH)

Final Drug Candidate
(Indazole Moiety Covalently Linked)

Forms C-N, C-O, or C-S bond

Click to download full resolution via product page

Application of 7-Bromomethyl-2-methylindazole in covalent assembly.

This strategy is fundamental in drug discovery for:

Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of compounds

where the indazole core is systematically linked to various molecular fragments.

Lead Optimization: Modifying a lead compound to enhance potency, selectivity, or

pharmacokinetic properties by introducing the bulky and interactive indazole group.

Targeting Kinases: The indazole scaffold is prevalent in FDA-approved kinase inhibitors like

Axitinib and Pazopanib.[4] This building block provides a direct route to novel kinase-

targeting compounds.[6][7][8]

Part 4: Safety, Handling, and Storage
As a reactive alkylating agent, 7-Bromomethyl-2-methylindazole requires careful handling in

a laboratory setting.

Safety: Handle in a well-ventilated fume hood. Use appropriate Personal Protective

Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust

and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and

incompatible materials such as strong bases and oxidizing agents.

Conclusion
7-Bromomethyl-2-methylindazole is a specialized yet highly valuable intermediate in

medicinal chemistry. Its structure is intelligently designed, combining the pharmacologically

significant indazole core with a reactive bromomethyl handle. This makes it an essential tool for

researchers and drug development professionals, enabling the efficient synthesis of complex

molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

Understanding its synthesis, reactivity, and proper handling is key to unlocking its full potential

in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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